4-[(2-Methoxyethoxy)methoxy]aniline
Description
Properties
Molecular Formula |
C10H15NO3 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
4-(2-methoxyethoxymethoxy)aniline |
InChI |
InChI=1S/C10H15NO3/c1-12-6-7-13-8-14-10-4-2-9(11)3-5-10/h2-5H,6-8,11H2,1H3 |
InChI Key |
JFZOXUYIEVQACL-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCOC1=CC=C(C=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Diversity and Structural Features
The table below compares substituents, molecular data, and synthesis routes of 4-[(2-methoxyethoxy)methoxy]aniline analogs:
Key Findings from Comparative Studies
Physicochemical Properties
- Solubility : Linear ether chains (e.g., 4-hexyloxyaniline) enhance hydrophobicity, while branched or polar substituents (e.g., pyridinylmethoxy) improve aqueous solubility .
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) reduce aromatic ring electron density, influencing reactivity in electrophilic substitutions .
Preparation Methods
Synthesis of 4-Nitro-[(2-Methoxyethoxy)methoxy]benzene
The nitro reduction method begins with the alkylation of 4-nitrophenol to introduce the (2-methoxyethoxy)methoxy group. This involves reacting 4-nitrophenol with (2-methoxyethoxy)methyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60–80°C. The reaction proceeds via nucleophilic aromatic substitution (NAS), where the phenolic oxygen attacks the electrophilic methyl chloride derivative.
Reaction Equation:
Catalytic Hydrogenation to Aniline
The nitro intermediate is reduced to the target aniline using catalytic hydrogenation. A platinum on carbon (Pt/C) catalyst in methanol under hydrogen gas (0.1–1 atm) at 60°C achieves near-quantitative reduction. The reaction typically completes within 4–6 hours, yielding 4-[(2-Methoxyethoxy)methoxy]aniline with minimal byproducts.
Key Parameters:
| Parameter | Condition |
|---|---|
| Catalyst | 5% Pt/C (1–5% wt. of substrate) |
| Solvent | Methanol |
| Temperature | 60°C |
| Pressure | 0.1–1 atm H₂ |
| Yield | 85–92% |
This method mirrors the hydrogenation protocols described in CN102675133A for analogous methoxyaniline derivatives.
Direct Alkylation with Amine Protection
Protection of 4-Aminophenol
To prevent N-alkylation, the amine group of 4-aminophenol is protected as an acetanilide. Treatment with acetic anhydride in tetrahydrofuran (THF) at 25°C for 2 hours yields 4-acetamidophenol.
Reaction Equation:
O-Alkylation and Deprotection
The protected phenol undergoes Williamson ether synthesis with (2-methoxyethoxy)methyl chloride in DMF using K₂CO₃ (2 equiv.) at 80°C. After 12 hours, the acetanilide is hydrolyzed using 6M HCl under reflux to regenerate the amine.
Key Parameters:
| Parameter | Condition |
|---|---|
| Alkylation Base | K₂CO₃ (2 equiv.) |
| Solvent | DMF |
| Deprotection Agent | 6M HCl |
| Overall Yield | 70–78% |
This approach avoids side reactions at the amine group, ensuring high regioselectivity.
Mitsunobu Reaction Strategy
Etherification via Mitsunobu Coupling
The Mitsunobu reaction directly couples 4-aminophenol with (2-methoxyethoxy)methanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). The reaction proceeds at 0°C to room temperature over 24 hours.
Reaction Equation:
Key Parameters:
| Parameter | Condition |
|---|---|
| Reagents | DEAD (1.2 equiv.), PPh₃ (1.2 equiv.) |
| Solvent | THF |
| Temperature | 0°C → 25°C |
| Yield | 65–75% |
This method bypasses protection/deprotection steps but requires stoichiometric reagents, increasing costs.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Industrial Viability |
|---|---|---|---|
| Nitro Reduction | High yield (85–92%), scalable | Requires handling nitro compounds | Suitable for large-scale production |
| Alkylation with Protection | Excellent regioselectivity | Multi-step synthesis | Moderate scalability |
| Mitsunobu Reaction | No protection needed | Expensive reagents, lower yield | Limited to small-scale applications |
Q & A
Q. What are the optimal synthetic routes for 4-[(2-Methoxyethoxy)methoxy]aniline, and how do reaction conditions influence yield?
Methodology :
- Stepwise Protection and Deprotection : The compound can be synthesized via sequential protection of the aniline group. For example, tert-butyl carbamate (Boc) protection of the amine, followed by alkylation of the hydroxyl group with 2-methoxyethoxymethyl chloride. Deprotection using HCl/dioxane yields the final product .
- Catalytic Systems : Palladium-based catalysts (e.g., Pd(OAc)₂) and ligands (e.g., dicyclohexylphosphine derivatives) enhance coupling reactions in multi-step syntheses. For instance, Suzuki-Miyaura cross-coupling with boronate esters achieves regioselective aryl-aryl bonds .
- Yield Optimization : Reaction temperature (e.g., 110°C for Pd-mediated steps) and solvent choice (e.g., dioxane or ethyl acetate) significantly affect yield. A reported synthesis achieved 82% yield after Boc deprotection and 93% in subsequent iodination steps .
Q. How can spectroscopic and crystallographic methods confirm the structure of this compound?
Methodology :
- NMR Analysis : H and C NMR identify key signals:
- Aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ 3.2–3.8 ppm).
- The 2-methoxyethoxy side chain shows distinct splitting patterns due to J-coupling .
- X-ray Crystallography : Single-crystal diffraction (e.g., monoclinic P21/c space group) confirms bond lengths (C-O ≈ 1.42 Å) and angles. Disorder in the methoxyethoxy chain may require refinement with constraints .
- Mass Spectrometry : LCMS (e.g., m/z 236 [M+H]⁺) validates molecular weight and fragmentation patterns .
Q. What purification strategies are effective for isolating this compound from complex mixtures?
Methodology :
- Column Chromatography : Silica gel with gradient elution (0–40% ethyl acetate/hexane) separates polar byproducts. Reverse-phase C18 columns (acetonitrile/water) improve resolution for hydrophilic intermediates .
- Recrystallization : Use ether/hexane (1:3) to precipitate the hydrochloride salt, achieving >95% purity .
- HPLC : Analytical methods (e.g., SMD-TFA05 conditions) monitor purity, with retention times ~1.19 minutes for iodinated derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
Methodology :
- DFT Calculations vs. Experimental Observations : Compare computed activation energies (e.g., for nucleophilic substitution at the methoxyethoxy group) with kinetic data. Discrepancies may arise from solvent effects or steric hindrance not modeled in simulations .
- Isotopic Labeling : Use deuterated analogs (e.g., CD₃O groups) to track reaction pathways via H NMR or mass shifts in MS .
- In Situ Monitoring : Raman or IR spectroscopy detects transient intermediates (e.g., Schiff base formation during condensation reactions) .
Q. What strategies address low reproducibility in catalytic reactions involving this compound?
Methodology :
- Ligand Screening : Test phosphine (e.g., XPhos) and N-heterocyclic carbene ligands to stabilize Pd catalysts during cross-coupling. For example, dicyclohexyl(2’,4’,6’-triisopropylbiphenyl)phosphine improved boronate coupling yields to 14% .
- Oxygen Sensitivity : Conduct reactions under inert atmosphere (N₂/Ar) to prevent oxidation of the aniline group, which can form nitro derivatives .
- Batch-to-Batch Variability : Pre-dry solvents (e.g., molecular sieves in dioxane) and standardize substrate purity (>95% by HPLC) .
Q. How is this compound utilized as a building block in pharmaceutical intermediates?
Methodology :
- Quinoline Derivatives : React with 6,7-dimethoxyquinoline-4-ol to form analogs with enhanced bioactivity. The methoxyethoxy group improves solubility for in vivo studies .
- Schiff Base Formation : Condense with aldehydes (e.g., 4-nitrobenzaldehyde) to generate imine-linked prodrugs. Characterize stability under physiological pH using UV-Vis spectroscopy .
- Radiolabeling : Introduce F via nucleophilic aromatic substitution for PET imaging agents. Optimize reaction conditions (e.g., KF, Kryptofix 222) to achieve >90% radiochemical yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
